N-acetylornithine

Descripción general

Descripción

N-Acetilornitina es un aminoácido no proteico que desempeña un papel significativo en varios procesos biológicos. Es un intermediario en la biosíntesis de arginina y poliaminas, que son cruciales para el crecimiento y desarrollo celular.

Aplicaciones Científicas De Investigación

La N-Acetilornitina tiene varias aplicaciones en la investigación científica:

Biología Vegetal: Está involucrada en los mecanismos de defensa de las plantas, particularmente en respuesta a herbívoros y patógenos.

Investigación Médica: Los estudios han demostrado que la N-Acetilornitina tiene un efecto causal sobre el deterioro de la función renal, lo que la convierte en un posible biomarcador para la enfermedad renal crónica.

Bioquímica: Desempeña un papel en la biosíntesis de arginina y poliaminas, que son esenciales para diversas vías metabólicas.

Mecanismo De Acción

La N-Acetilornitina ejerce sus efectos a través de varios mecanismos:

Actividad Enzimática: Se convierte en N-acetilglutamato-5-semialdehído mediante la aminotransferasa de N-Acetilornitina, un paso clave en la vía de biosíntesis de arginina.

Defensa Vegetal: En las plantas, está involucrada en la producción de metabolitos relacionados con la defensa que disuaden a los herbívoros y patógenos.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

N-Acetylornithine is primarily involved in the biosynthesis of ornithine through the action of this compound deacetylase. This enzyme catalyzes the deacetylation of this compound to produce ornithine and acetate. In plants, this compound deacetylase has been shown to regulate the levels of ornithine and polyamines, which are essential for growth and development . Additionally, this compound interacts with other enzymes such as N-acetylglutamate acetyltransferase, which recycles the acetyl group of this compound on glutamate, regenerating N-acetylglutamate .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In Arabidopsis thaliana, the down-regulation of this compound deacetylase resulted in altered levels of ornithine and polyamines, leading to changes in reproductive development, such as early flowering and impaired fruit setting . These effects highlight the importance of this compound in maintaining cellular homeostasis and regulating developmental processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and other biomolecules. The deacetylation of this compound by this compound deacetylase is a key step in the biosynthesis of ornithine. This reaction not only produces ornithine but also influences the levels of polyamines, which are involved in various cellular functions . Additionally, this compound may regulate gene expression by modulating the levels of metabolites and signaling molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function. For example, the down-regulation of this compound deacetylase in Arabidopsis thaliana led to sustained changes in ornithine and polyamine levels, which in turn affected reproductive development over time . These findings suggest that the temporal effects of this compound are closely linked to its stability and degradation.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Higher doses of this compound may lead to increased levels of ornithine and polyamines, which can have both beneficial and adverse effects. For instance, excessive levels of polyamines can be toxic and may disrupt cellular homeostasis. Conversely, optimal doses of this compound can support normal cellular function and development . These dosage-dependent effects highlight the importance of carefully regulating this compound levels in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of ornithine, arginine, and polyamines. The deacetylation of this compound by this compound deacetylase is a critical step in the linear pathway of ornithine biosynthesis . This pathway also involves other enzymes such as N-acetylglutamate acetyltransferase, which recycles the acetyl group of this compound on glutamate . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various physiological functions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes and ensure its proper localization within the cell . Additionally, binding proteins may interact with this compound to regulate its availability and activity. The distribution of this compound within cells and tissues is crucial for its role in biochemical reactions and cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct this compound to specific compartments or organelles within the cell, where it can exert its effects on biochemical reactions and cellular functions . For example, this compound may be localized to the cytoplasm or mitochondria, where it participates in the biosynthesis of ornithine and polyamines. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular metabolism and function.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La N-Acetilornitina se puede sintetizar a partir de L-ornitina y acetato de 4-nitrofenilo. El proceso implica disolver monohidrocloruro de L-ornitina en agua, ajustar el pH a 11 con hidróxido de sodio y luego agregar acetato de 4-nitrofenilo. La mezcla se agita para producir N-Acetilornitina .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para la N-Acetilornitina no están ampliamente documentados, la síntesis generalmente implica reacciones químicas similares a las que se utilizan en entornos de laboratorio. La escalabilidad de estos métodos dependería de la optimización de las condiciones de reacción y la garantía de la pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: La N-Acetilornitina experimenta diversas reacciones químicas, incluidas la hidrólisis y las reacciones de aminotransferasa. Se puede hidrolizar para producir ornitina y ácido acético . Además, la aminotransferasa de N-Acetilornitina cataliza la conversión reversible de N-Acetilornitina a N-acetilglutamato-5-semialdehído con fosfato de piridoxal como cofactor .

Reactivos y Condiciones Comunes:

Hidrólisis: Agua y enzimas como la desacetilasa de N-acetilornitina.

Reacción de Aminotransferasa: Fosfato de piridoxal como cofactor.

Productos Principales:

Hidrólisis: Ornitina y ácido acético.

Reacción de Aminotransferasa: N-acetilglutamato-5-semialdehído.

Comparación Con Compuestos Similares

La N-Acetilornitina se puede comparar con otros compuestos similares como:

Ornitina: Un precursor en la biosíntesis de arginina y poliaminas.

N-Acetilglutamato: Otro intermediario en la vía de biosíntesis de arginina.

Putrescina: Una poliamina derivada de la ornitina que juega un papel en el crecimiento y la diferenciación celular.

Singularidad: La N-Acetilornitina es única debido a su doble función en los mecanismos de defensa de las plantas y las vías metabólicas relacionadas con la biosíntesis de arginina. Su capacidad de ser inducida por el jasmonato de metilo y su participación en el deterioro de la función renal la distinguen aún más de otros compuestos similares .

Propiedades

IUPAC Name |

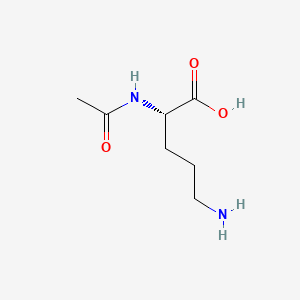

(2S)-2-acetamido-5-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLGPAXAGHMNOL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331400 | |

| Record name | N-acetylornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N2-Acetylornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6205-08-9 | |

| Record name | N-Acetyl-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6205-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-acetylornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-Acetylornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-acetylornithine in arginine biosynthesis?

A: this compound is a key intermediate in the arginine biosynthetic pathway. [, ] It is produced from N-acetylglutamate semialdehyde by this compound aminotransferase (NAcOAT). [] this compound is subsequently deacetylated to ornithine by this compound deacetylase (NAOD), continuing the pathway towards arginine synthesis. [, , ]

Q2: Are there alternative pathways for ornithine synthesis, and how does this relate to this compound?

A: Yes, some bacteria utilize an alternative route for ornithine production where this compound plays a central role. [, ] In this pathway, this compound acts as an acetyl group donor to glutamate, catalyzed by an enzyme with dual functionality - this compound aminotransferase (NAcOAT) or ornithine acetyltransferase (OAT). [, ] This reaction yields ornithine and N-acetylglutamate. [, ]

Q3: How is this compound metabolism linked to polyamine levels in plants?

A: Studies in Arabidopsis thaliana revealed a link between this compound deacetylase (NAOD), encoded by the At4g17830 gene, and polyamine levels. [] Silencing At4g17830 decreased ornithine levels, impacting downstream polyamine production. [] This suggests a regulatory role of AtNAOD on ornithine homeostasis, influencing polyamine levels in Arabidopsis. []

Q4: Can this compound aminotransferase (NAcOAT) act on other substrates besides this compound?

A: Yes, NAcOAT displays activity towards other substrates. Studies have shown that it can catalyze the transamination of γ-aminobutyric acid (GABA) and, to a lesser extent, ornithine. [, , ] This dual substrate specificity suggests a potential role for NAcOAT in both arginine and GABA metabolism. [, ]

Q5: What is the significance of the arginine deiminase pathway (ADI) in vancomycin-intermediate Staphylococcus aureus (VISA), and how is this compound involved?

A: Metabolomic profiling of VISAs revealed alterations in arginine metabolism, specifically the upregulation of the ADI pathway. [] This pathway involves the conversion of arginine to ornithine, with a corresponding decrease in intracellular citrulline and extracellular arginine, and an increase in extracellular ornithine. [] While the specific role of this compound within the ADI pathway in VISA wasn't directly investigated, its altered levels suggest potential involvement in the metabolic changes associated with VISA development. []

Q6: How does this compound interact with this compound aminotransferase (NAcOAT)?

A: this compound binds to the active site of NAcOAT, which contains pyridoxal 5'-phosphate (PLP) as a cofactor. [, ] The specific amino acid residues involved in binding have been investigated through kinetic studies and structural analysis of the enzyme. [, ]

Q7: Which amino acid residues are crucial for NAcOAT activity and how do they impact substrate specificity?

A: Research identified key residues in NAcOAT from Synechocystis sp. PCC6803. [] Lysine 280 and Aspartic acid 251 are essential for activity, with mutations to Alanine resulting in depletion of enzymatic function. [] Glutamic acid 223 appears involved in substrate binding and the transition between reaction steps. [] Additionally, Threonine 308, Glutamine 254, Tyrosine 39, Arginine 163, and Arginine 402 are implicated in substrate recognition and catalysis. [] In Toxoplasma gondii NAcOAT, Valine 79, instead of Tyrosine as in the human homolog, plays a key role in accommodating this compound and GABA, influencing substrate preference. []

Q8: What is the mechanism of action of this compound deacetylase (NAOD)?

A: NAOD, encoded by the argE gene in E. coli, is a metal-dependent aminoacylase. [] It catalyzes the hydrolysis of this compound to ornithine and acetate. [] The enzyme utilizes a metal ion, preferably zinc or cobalt, for its activity. [] Kinetic studies suggest a mechanism involving a general acid and a general base, with a single proton transfer in the rate-limiting step. []

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C7H14N2O4. Its molecular weight is 190.20 g/mol.

Q10: Is there any spectroscopic data available for this compound?

A10: While the provided research does not delve into detailed spectroscopic analysis of this compound, its structure can be elucidated through techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods can provide information about its atomic arrangement, bonding patterns, and fragmentation patterns, respectively.

Q11: How is the expression of genes involved in arginine biosynthesis, like argC and argD, regulated in cyanobacteria?

A: Studies in Anabaena sp. strain PCC 7120, a type of cyanobacteria, showed that argC and argD, encoding this compound aminotransferase, are transcribed as monocistronic mRNAs. [] Surprisingly, their expression was not affected by the presence or absence of arginine in the growth medium. []

Q12: What is the role of the oat2 gene in Streptomyces clavuligerus and how does it relate to arginine?

A: The oat2 gene in Streptomyces clavuligerus encodes an enzyme with this compound:glutamic acid acetyltransferase activity. [] Deletion of oat2 led to increased clavulanic acid production in the presence of high arginine concentrations. [] This suggests a regulatory role for oat2, or its product, in modulating clavulanic acid biosynthesis in response to arginine levels. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-3-(2-methoxyethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1236488.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3-oxazol-5-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1236489.png)

![methyl (8S)-8-(chloromethyl)-6-[(E)-3-[4-[(E)-3-[(8S)-8-(chloromethyl)-4-hydroxy-1-methoxycarbonyl-2-(trifluoromethyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indol-6-yl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]-4-hydroxy-2-(trifluoromethyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B1236490.png)

![5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine](/img/structure/B1236492.png)

![2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B1236494.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2,6-dimethyl-5-methylidenehept-2-enethioate](/img/structure/B1236499.png)

![2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1236503.png)

![(1R,2S,8S,9R,14R,15R,17R,18S,21S,24R,26S,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1236511.png)